5-bromo-2-phenylpyrimidin-4-amine CAS 26789-00-4 chemical structure and properties
5-bromo-2-phenylpyrimidin-4-amine CAS 26789-00-4 chemical structure and properties
An in-depth technical analysis of 5-bromo-2-phenylpyrimidin-4-amine (CAS 26789-00-4) reveals its critical utility as a highly privileged scaffold in modern medicinal chemistry. This guide explores the structural rationale, mechanistic applications in drug design, and field-proven synthetic workflows associated with this compound.
Structural Significance and Physicochemical Profile
5-Bromo-2-phenylpyrimidin-4-amine is a polyfunctional heterocyclic building block. The strategic combination of a pyrimidine core, a primary amine, a phenyl ring, and a reactive halogen provides a versatile platform for structure-based drug design (SBDD), particularly in the synthesis of combinatorial compound libraries.
The electron-withdrawing nature of the pyrimidine ring, combined with the steric bulk of the phenyl group and the halogen bond potential of the bromine, dictates its physicochemical behavior and reactivity.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| CAS Registry Number | 26789-00-4 |
| Molecular Formula | C10H8BrN3 |
| Molecular Weight | 250.10 g/mol |
| Monoisotopic Mass | 248.99016 Da |
| Typical Purity | ≥97% (Suitable for high-throughput synthesis) |
| Appearance | Off-white to pale yellow powder |
| Structural Class | Halogenated Heterocycle / Pyrimidine Derivative |
Mechanistic Role in Drug Design: Kinase Inhibition
In the realm of targeted therapeutics, the 4-aminopyrimidine moiety is a classic, highly validated kinase hinge-binding motif. When designing ATP-competitive inhibitors, the endocyclic nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic C4-amine acts as a hydrogen bond donor. This dual interaction perfectly mimics the binding of the adenine ring of endogenous ATP[1].
The specific substitution pattern of 5-bromo-2-phenylpyrimidin-4-amine offers distinct spatial advantages:
-
C2-Phenyl Group: Projects into the solvent-exposed region or a shallow hydrophobic pocket, depending on the specific kinase conformation, providing anchoring stability.
-
C5-Bromo Substituent: Serves as a critical synthetic vector. Because the C5 position points directly toward the DFG-motif (Asp-Phe-Gly) or the back pocket of the kinase, functionalizing this position allows medicinal chemists to design Type II inhibitors (which bind the DFG-out conformation) or to fine-tune kinase selectivity profiles.
Fig 1: Mechanistic pathway of 4-aminopyrimidine core binding to the kinase hinge region.
Synthetic Utility & Experimental Workflows
The electron-deficient nature of the pyrimidine ring makes the C5-Br bond highly susceptible to oxidative addition by low-valent transition metals. This makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of highly substituted pyrimidine derivatives[1].
Protocol: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol outlines the selective coupling of 5-bromo-2-phenylpyrimidin-4-amine with an arylboronic acid to extend the scaffold into the kinase back-pocket.
Causality of Experimental Choices:
-
Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle (approx. 99°). This specific geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step, which is critical when coupling sterically hindered or electron-deficient heteroaryls[1].
-
Solvent System (1,4-Dioxane/Water 4:1): A biphasic system is mandatory. Dioxane solubilizes the highly lipophilic pyrimidine bromide and the boronic acid, while water dissolves the inorganic base. This interface facilitates the formation of the active boronate complex required for the transmetalation step.
-
Base Selection (K₂CO₃): Potassium carbonate is a mild base that prevents the degradation of sensitive functional groups (often present in advanced pharmaceutical intermediates) while providing sufficient carbonate ions to activate the boronic acid[1].
Fig 2: Catalytic cycle and workflow for Suzuki-Miyaura cross-coupling at the C5 position.
Step-by-Step Methodology (Self-Validating System)
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-phenylpyrimidin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the suspension by sparging with argon for 15 minutes.
-
Validation Check: The absence of oxygen is critical. Failure to degas will result in the rapid oxidation of the Pd(0) active species, visually confirmed by the premature formation of a black precipitate (palladium black) before heating.
-
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive, continuous stream of argon to prevent ambient oxygen ingress.
-
Reaction Execution: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath.
-
Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the distinct starting material isotopic doublet (m/z ~250/252) is fully consumed and replaced by the target product mass.
-
-
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine to remove the aqueous base and boronic acid byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography using a Hexanes/EtOAc gradient.
Self-Validating Analytical Protocols
To ensure the structural integrity and purity of the synthesized building blocks[2], rigorous analytical validation must be employed:
-
LC-MS Isotopic Profiling: The presence of the bromine atom in the starting material provides a distinct 1:1 isotopic signature (M and M+2) at m/z 250 and 252. The disappearance of this isotopic doublet is the most reliable real-time indicator of successful C-Br bond functionalization.
-
¹H NMR Spectroscopy: The C6 proton of the pyrimidine ring is highly deshielded due to the adjacent nitrogen atoms and the electron-withdrawing bromine. Monitoring the chemical shift of this specific proton (typically a sharp singlet downfield) provides definitive proof of structural modifications at the C5 position. Successful coupling will result in a noticeable shift of this C6 proton alongside the integration of new aryl protons.
References
-
Crysdot LLC. Accessed March 28, 2026.
-
1Benchchem. Accessed March 28, 2026. 3.2EvitaChem. Accessed March 28, 2026.
